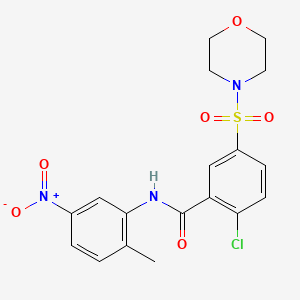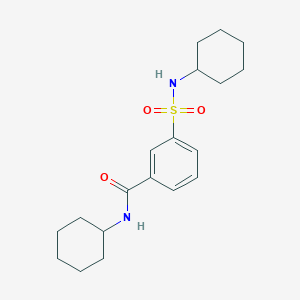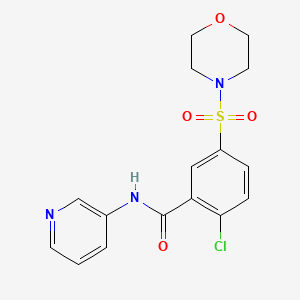![molecular formula C25H14N2O B3454045 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE](/img/structure/B3454045.png)
8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE
Overview
Description
8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE is a complex heterocyclic compound that belongs to the class of indenoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridine ring fused to an indenoquinoline core, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-haloquinoline-3-carbaldehyde through palladium-catalyzed C-H activation and subsequent reactions with aryne intermediates . This method allows for the formation of the indenoquinoline core with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of neutrophil elastase and superoxide anion generation .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]quinoline derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: Known for their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
8-(3-PYRIDYL)-9H-BENZO[F]INDENO[2,1-C]QUINOLIN-9-ONE stands out due to its unique combination of a pyridine ring and an indenoquinoline core, which enhances its chemical reactivity and biological activity. Its dual inhibition of topoisomerases I and II is particularly noteworthy, as it offers a potential strategy to overcome drug resistance in cancer therapy .
Properties
IUPAC Name |
11-pyridin-3-yl-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O/c28-25-19-10-4-3-9-18(19)22-21-17-8-2-1-6-15(17)11-12-20(21)27-24(23(22)25)16-7-5-13-26-14-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKRJYIQUHSGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CN=CC=C5)C(=O)C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3453964.png)
![4-[[4-Bromo-3-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3453965.png)

![3-[(4-methylbenzoyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B3453975.png)
![4-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3453980.png)



![2-(3-METHYLPHENYL)-6-PIPERIDINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B3454025.png)
![6-[(2-hydroxyethyl)(methyl)amino]-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3454026.png)
![4-[[(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-N-methylbenzenesulfonamide](/img/structure/B3454030.png)
![2-phenyl-N-(4-{5-[(phenylacetyl)amino]-1H-benzimidazol-2-yl}phenyl)acetamide](/img/structure/B3454032.png)
![6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3454046.png)
![N-[4-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]phenyl]acetamide](/img/structure/B3454051.png)
